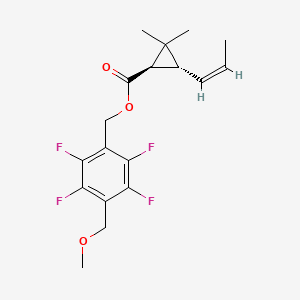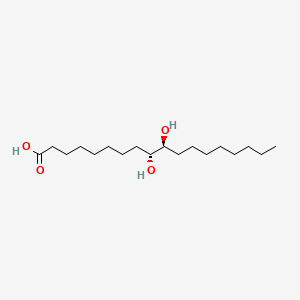![molecular formula C26H39NO5 B1252503 1-hydroxy-2,3-dimethoxy-6-[(2E,5E,7E,9S,10S,11E)-10-methoxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5-methylpyridin-4-one](/img/structure/B1252503.png)
1-hydroxy-2,3-dimethoxy-6-[(2E,5E,7E,9S,10S,11E)-10-methoxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5-methylpyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-hydroxy-2,3-dimethoxy-6-[(2E,5E,7E,9S,10S,11E)-10-methoxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5-methylpyridin-4-one is a natural product found in Streptomyces with data available.
Scientific Research Applications
Heterocyclic Derivative Synthesis
The chemical compound you're interested in is related to the field of heterocyclic chemistry. A study by Janin et al. (1999) delved into the methylation of heterocyclic compounds like 3-cyano-6-hydroxypyridine-2(1H)-ones, which are structurally similar to your compound of interest. Their research contributes to the synthesis of new heterocyclic derivatives with potential biological activities. This study presents a method for preparing dimethoxy derivatives, relevant to the compound you're interested in, due to its methoxy groups (Janin, Y., Chiki, J., Legraverend, M., Huel, C., & Bisagni, E., 1999).
Potential Pharmacological Applications
Research by Högberg et al. (1990) explored compounds with a structure somewhat similar to the compound , specifically their antidopaminergic properties and potential as antipsychotic agents. This study highlights the significance of structural analogs in developing pharmacologically active compounds (Högberg, T., de Paulis, T., Johansson, L., Kumar, Y., Hall, H., & Ogren, S., 1990).
Synthesis of Nicotinonitrile Derivatives
Victory et al. (1989) investigated the synthesis of dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile, which shares similarities in its methoxy and hydroxy functional groups with your compound. This research contributes to the understanding of reaction mechanisms in the synthesis of complex organic molecules (Victory, P., Sempere, J., Borrell, J., & Crespo, A., 1989).
Marine Endophytic Fungi Derivatives
Xia et al. (2011) isolated compounds from marine endophytic fungi, including derivatives with methoxy and hydroxy groups, demonstrating the diversity and potential of natural sources in the synthesis of complex organic molecules. This research is relevant for understanding natural sources of structurally complex compounds (Xia, X., Li, Q., Li, J., Shao, C., Zhang, J., Zhang, Y., Liu, X., Lin, Y., Liu, C., & She, Z., 2011).
properties
Product Name |
1-hydroxy-2,3-dimethoxy-6-[(2E,5E,7E,9S,10S,11E)-10-methoxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5-methylpyridin-4-one |
|---|---|
Molecular Formula |
C26H39NO5 |
Molecular Weight |
445.6 g/mol |
IUPAC Name |
1-hydroxy-2,3-dimethoxy-6-[(2E,5E,7E,9S,10S,11E)-10-methoxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5-methylpyridin-4-one |
InChI |
InChI=1S/C26H39NO5/c1-10-19(4)24(30-7)20(5)16-18(3)13-11-12-17(2)14-15-22-21(6)23(28)25(31-8)26(32-9)27(22)29/h10-11,13-14,16,20,24,29H,12,15H2,1-9H3/b13-11+,17-14+,18-16+,19-10+/t20-,24+/m0/s1 |
InChI Key |
UGGPSLQRTUOXFD-LAHHVIPTSA-N |
Isomeric SMILES |
C/C=C(\C)/[C@H]([C@@H](C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(N1O)OC)OC)C)/C)OC |
Canonical SMILES |
CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1O)OC)OC)C)C)OC |
synonyms |
piericidin B1 N-oxide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



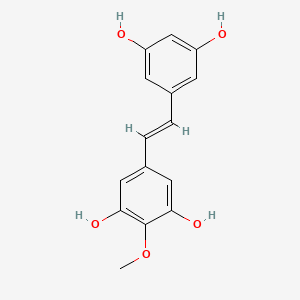
![(5E,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one](/img/structure/B1252421.png)
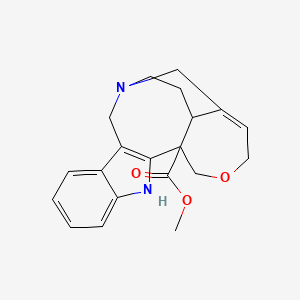
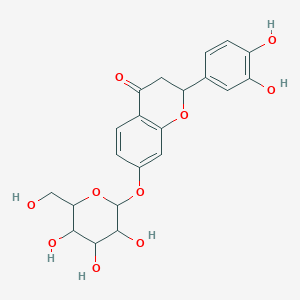
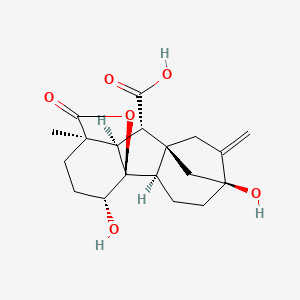

![(3R,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one](/img/structure/B1252431.png)
![[1,2-Diacetyloxy-1-(6-oxo-2,3-dihydropyran-2-yl)heptan-3-yl] acetate](/img/structure/B1252432.png)
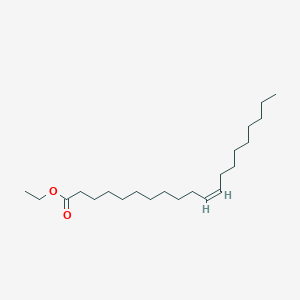
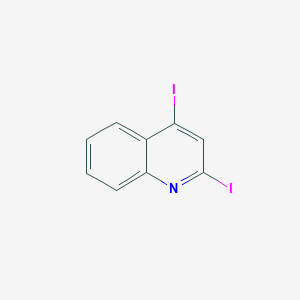
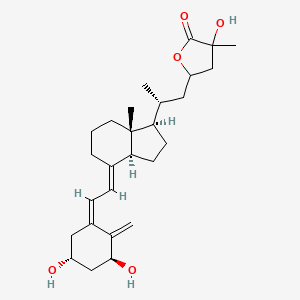
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B1252441.png)
